4-(trans-4-Ethylcyclohexyl)benzoic acid chemical properties
4-(trans-4-Ethylcyclohexyl)benzoic acid chemical properties
An In-depth Technical Guide to 4-(trans-4-Ethylcyclohexyl)benzoic Acid
This guide provides a comprehensive technical overview of 4-(trans-4-ethylcyclohexyl)benzoic acid (ECHA), a pivotal intermediate in the field of materials science. Designed for researchers, chemists, and professionals in drug development and materials engineering, this document synthesizes core chemical properties, field-proven applications, and essential safety protocols. We will explore the causality behind its unique characteristics, grounding our discussion in authoritative references to ensure scientific integrity.
Introduction: A Core Component for Advanced Materials
4-(trans-4-Ethylcyclohexyl)benzoic acid, with the CAS Number 87592-41-4, is a highly significant organic compound, primarily recognized for its role as a high-purity liquid crystal monomer.[1][2] Its molecular architecture, consisting of a rigid trans-cyclohexyl ring linked to a benzoic acid moiety, imparts a unique combination of properties essential for the formulation of advanced materials.[3] This structure provides a rod-like shape (calamitic) and polarity, which are fundamental prerequisites for the formation of liquid crystalline phases (mesophases).[3][4][5] Consequently, ECHA is an indispensable building block in the synthesis of high-performance liquid crystal mixtures engineered for cutting-edge display technologies.[1][3]
Physicochemical and Spectroscopic Profile
The distinct properties of ECHA are a direct result of its molecular structure. The saturated ethylcyclohexyl group provides a rigid, non-planar core, while the benzoic acid group introduces polarity and the capacity for hydrogen bonding, which heavily influences its self-assembly into ordered liquid crystal structures.[3][4]
Core Chemical Properties
The fundamental physicochemical data for ECHA are summarized in the table below, providing a quantitative basis for its handling and application.
| Property | Value | Source(s) |
| CAS Number | 87592-41-4 | [3][6] |
| Molecular Formula | C₁₅H₂₀O₂ | [3][6][7] |
| Molecular Weight | 232.32 g/mol | [6][7][8] |
| Appearance | White to almost white crystalline powder | [7][8] |
| Boiling Point | 370.1 °C at 760 mmHg | [6][7] |
| Density | 1.052 g/cm³ | [6][7] |
| pKa (Predicted) | 4.33 ± 0.10 | [6] |
| Mesomorphic Range | 216.0 °C to 252.0 °C | [8] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [6][8] |
Spectroscopic Signature
Structural elucidation and purity assessment of ECHA rely on standard spectroscopic techniques. While raw spectra are batch-specific, the expected signatures are well-defined.
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¹H NMR: The proton NMR spectrum is characterized by distinct regions. Aromatic protons on the benzene ring will appear in the downfield region, while the aliphatic protons of the ethyl and cyclohexyl groups will produce a series of signals in the upfield region. A broad singlet corresponding to the carboxylic acid proton is also expected, though its position can vary. Spectroscopic data for ECHA is available in chemical databases for reference.[9]
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¹³C NMR: The carbon spectrum will show signals for the carboxyl carbon, aromatic carbons, and the aliphatic carbons of the cyclohexyl and ethyl groups. Databases like SpectraBase may contain reference spectra for analogous compounds.[10]
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Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a strong carbonyl (C=O) stretching vibration from the carboxylic acid group and a broad O-H stretching band. These features are definitive for confirming the presence of the benzoic acid moiety. The analysis of similar benzoic acid derivatives provides a reliable reference for spectral interpretation.[11]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of 232.32 g/mol .[6][8]
Synthesis, Reactivity, and Application Pathways
The utility of ECHA stems from its tailored synthesis and the specific reactivity of its carboxylic acid functional group.
Synthetic Strategy
A common and convenient laboratory synthesis for 4-(trans-4'-n-alkylcyclohexyl) benzoic acids involves starting from alkanoyl chlorides, cyclohexene, and benzene.[12] Another established pathway involves the hydrolysis of the corresponding nitrile precursor, trans-4-alkyl-1-(4-cyanophenyl)-cyclohexane, under basic conditions followed by acidification. This method is robust and allows for high-purity final products.
The workflow for the hydrolysis route is outlined below. The choice of a high-boiling-point solvent like ethylene glycol is deliberate; it allows the reaction to be conducted at elevated temperatures, ensuring the complete hydrolysis of the typically resilient nitrile group.
Caption: Key reaction of ECHA in the synthesis of liquid crystal materials.
Key Applications
ECHA is a cornerstone intermediate for the production of nematic liquid crystals, which are fundamental to modern displays. [5]Its incorporation into LC mixtures facilitates:
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Low-Viscosity, High-Speed Formulations: Essential for ultra-high-refresh-rate gaming monitors and reducing motion blur. [1]* Superior Alignment Stability: Contributes to high contrast ratios and device longevity. [1]* Advanced Display Technologies: Used in the production of components for mini-LED backlights, micro-LEDs, flexible displays, and optical films. [1][3]
Safety, Handling, and Storage Protocols
As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling ECHA. The information below is a synthesis of available Safety Data Sheets (SDS).
Hazard Identification
ECHA is classified as a hazardous substance with the following primary warnings:
-
H315: Causes skin irritation. [7]* H319: Causes serious eye irritation. [7]* H335: May cause respiratory irritation. [13]
Recommended Handling and PPE
A self-validating safety workflow requires minimizing exposure through engineering controls and personal protective equipment (PPE).
-
Engineering Controls: Work should be conducted in a well-ventilated area. [14]For procedures that may generate dust, a chemical fume hood is required. [15]Eyewash stations and safety showers must be readily accessible. [16]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [7][13] * Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat or long-sleeved clothing. [7][13] * Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator. [13]* Hygiene: Wash hands and any exposed skin thoroughly after handling. [7][14]Do not eat, drink, or smoke in the work area. [15]
-
First Aid and Emergency Procedures
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention. [7][14]* Skin Contact: Take off contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. [7][14]* Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell. [13][14]* Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. [13][16]
Storage
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. [6][16]This prevents degradation from moisture and environmental contaminants.
Conclusion
4-(trans-4-Ethylcyclohexyl)benzoic acid is more than a mere chemical intermediate; it is an enabling component for the next generation of display and materials technology. Its unique molecular structure gives rise to crucial physicochemical properties that are expertly leveraged through controlled synthesis and reactivity. For researchers and scientists, a thorough understanding of its profile—from its spectroscopic signature to its handling requirements—is the foundation for innovation in the field of advanced functional materials.
References
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LookChem. Cas 87592-41-4, 4-(trans-4-Ethylcyclohexyl)benzoic acid - Chemical Properties. [Link]
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Fisher Scientific. SAFETY DATA SHEET. [Link]
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Wiley Science Solutions. Benzoic acid, 4-methoxy-, 4-(trans-4-pentylcyclohexyl)phenyl ester - SpectraBase. [Link]
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Watson International. 4-(trans-4-Ethylcyclohexyl)benzoic acid CAS 87592-41-4. [Link]
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R. Dabrowski, et al. A convenient synthesis of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids. Semantic Scholar. Published 1982-08-01. [Link]
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PrepChem.com. Synthesis of 4-(trans-4'-methyloxymethylcyclohexyl)benzoic acid. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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H. A. Al-Dujaili, et al. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. National Institutes of Health (NIH). [Link]
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Wiley Science Solutions. 4-Ethylbenzoic acid cyclohexyl ester - SpectraBase. [Link]
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ResearchGate. ChemInform Abstract: Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives. Published 2025-08-07. [Link]
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S. S. Prasad, et al. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. PubMed. [Link]
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PubChem. 4-Acetylbenzoic Acid. [Link]
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